molecular formula C8H16ClN B13984848 trans 4-Vinylcyclohexanamine hydrochloride

trans 4-Vinylcyclohexanamine hydrochloride

Cat. No.: B13984848
M. Wt: 161.67 g/mol
InChI Key: LQOGUECKZSFMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans 4-Vinylcyclohexanamine hydrochloride: is a chemical compound with a unique structure that includes a vinyl group attached to a cyclohexane ring, which is further bonded to an amine group. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Vinylcyclohexanamine hydrochloride typically involves the hydrogenation of 4-vinylcyclohexene followed by amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and ammonia or amine derivatives for the amination step .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans 4-Vinylcyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: trans 4-Vinylcyclohexanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: It is used as a precursor in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of trans 4-Vinylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for the formation of covalent bonds with other molecules, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to exert its effects on various biological pathways .

Comparison with Similar Compounds

  • trans 4-Methylcyclohexylamine hydrochloride
  • trans 4-Aminocyclohexanol hydrochloride
  • trans 4-Hydroxycyclohexanamine hydrochloride

Comparison: trans 4-Vinylcyclohexanamine hydrochloride is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

4-ethenylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2,7-8H,1,3-6,9H2;1H

InChI Key

LQOGUECKZSFMKB-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(CC1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.